6-Carboxymethyluracil
Overview
Description
6-Carboxymethyluracil, also known as uracil-4-acetic acid, is an organic compound belonging to the class of hydroxypyrimidines. It is characterized by a pyrimidine ring with a hydroxyl group and a carboxymethyl group attached.
Scientific Research Applications
6-Carboxymethyluracil has diverse applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 6-Carboxymethyluracil is Dihydropyrimidine dehydrogenase [NADP (+)] . This enzyme plays a crucial role in the catabolism of pyrimidines, catalyzing the reduction of uracil and thymine .
Mode of Action
It is known to interact with its target, dihydropyrimidine dehydrogenase [nadp (+)], in humans
Biochemical Pathways
Given its interaction with Dihydropyrimidine dehydrogenase [NADP (+)], it is likely involved in the pyrimidine catabolic pathway . The downstream effects of this interaction remain to be determined.
Result of Action
Given its interaction with Dihydropyrimidine dehydrogenase [NADP (+)], it may influence the metabolism of pyrimidines
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Carboxymethyluracil plays a significant role in biochemical reactions, particularly in the context of RNA modification and metabolism. It interacts with several enzymes and proteins, including dihydropyrimidine dehydrogenase, which is involved in the catabolism of pyrimidine bases. This interaction is crucial for the degradation and recycling of nucleotides. Additionally, this compound can be incorporated into RNA molecules, potentially affecting their stability and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating gene expression and cellular metabolism. For instance, the incorporation of this compound into RNA can alter the stability and translation efficiency of the RNA molecules, thereby impacting protein synthesis. Furthermore, it can affect cell signaling pathways by interacting with specific RNA-binding proteins, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its incorporation into RNA, where it can influence RNA structure and function. This incorporation can lead to changes in RNA stability, splicing, and translation. Additionally, this compound can bind to specific enzymes and proteins, modulating their activity. For example, its interaction with dihydropyrimidine dehydrogenase can inhibit the enzyme’s activity, affecting pyrimidine metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. These effects include alterations in gene expression and cellular metabolism, which can persist over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function by modulating gene expression and metabolism. At high doses, this compound can exhibit toxic effects, including cellular toxicity and adverse effects on organ function. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydropyrimidine dehydrogenase, which plays a key role in the catabolism of pyrimidine bases. This interaction affects the metabolic flux and levels of metabolites, influencing overall cellular metabolism. Additionally, this compound can be metabolized into other compounds, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and distribution of this compound to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing cellular processes such as gene expression and metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus and cytoplasm, through targeting signals and post-translational modifications. This localization is essential for its role in RNA modification and metabolism, as it allows this compound to interact with specific enzymes and proteins within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-carboxymethyluracil typically involves the modification of uracil derivatives. One common method includes the introduction of a carboxymethyl group at the 6-position of the uracil ring. This can be achieved through various synthetic routes, such as:
Lithiation: Introduction of an arylsulfanyl group into uracil by lithiation.
Nucleophilic Substitution: Introduction of an aryl sulfanyl group into uracil by nucleophilic substitution of the halogen in 6-chloropyrimidines.
Grignard Reaction: Reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Carboxymethyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as amines and thiols, can participate in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
6-Methyluracil: Similar in structure but with a methyl group instead of a carboxymethyl group.
Uracil: The parent compound without any substituents at the 6-position.
Uniqueness: 6-Carboxymethyluracil is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit dihydropyrimidine dehydrogenase sets it apart from other uracil derivatives, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)7-6(12)8-4/h1H,2H2,(H,10,11)(H2,7,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAUNZZEYKWTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063539 | |
Record name | 6-Carboxymethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4628-39-1 | |
Record name | 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4628-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uracil-4-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004628391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Carboxymethyluracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyrimidineacetic acid, 1,2,3,6-tetrahydro-2,6-dioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Carboxymethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URACIL-4-ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF762EX2DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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